molecular formula CH4N2O B046547 Formylhydrazine CAS No. 624-84-0

Formylhydrazine

Cat. No.: B046547
CAS No.: 624-84-0
M. Wt: 60.056 g/mol
InChI Key: XZBIXDPGRMLSTC-UHFFFAOYSA-N
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Description

Hydrazinecarboxaldehyde is used in the synthesis of azaindazoles as inhibitors of bacterial DNA ligase. Also used in the synthesis of anticonvulsants as quinoline derivatives.

Scientific Research Applications

  • Neuroinflammation Monitoring : SiR-FH, a derivative of formohydrazide, serves as a selective, rapid, and sensitive fluorescent probe for monitoring hypochlorous acid in the brains of mice with neuroinflammation. This tool is practical for observing oxidative stress related to neuroinflammation (Liang et al., 2023).

  • Antimicrobial Activity : Formohydrazide derivatives demonstrate potential antimicrobial properties against bacteria and fungi. Compounds such as 3c, 3d, and 3e exhibit exceptional antifungal activities compared to standard drugs (Gunavathi et al., 2022).

  • Cancer Treatment : A novel benzohydrazide derivative containing dihydropyrazoles, named Compound H20, shows promise as an anticancer agent due to its potent EGFR kinase inhibition activity against various cancer cell lines (Wang et al., 2016).

  • Diverse Biological Properties : Benzohydrazides, a category which includes formohydrazide, display a variety of biological properties, such as antibacterial, antifungal, anti-convulsant, anti-cancer, and anti-tubercular activities, making them potential bio-active agents (Kumari & Bansal, 2018).

  • Molecular Structure and Energy Studies : Research on formohydrazide and formohydroxamic acid reveals details about their molecular conformations and energy barriers, providing insights into their chemical behavior and potential applications (Badawi, 2009); (Tavakol, 2011).

  • Gastric Ulcer Prevention : 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide (TIBH) exhibits potential for ulcer prevention against HCl/Ethanol-induced gastric ulcers in rats, promoting mucus secretion and decreasing acidity (Tayeby et al., 2017).

  • Anticancer and Antimicrobial Properties : Several studies highlight the potent antimicrobial and anticancer activities of different formohydrazide derivatives, further emphasizing their potential in pharmaceutical applications (Kumar et al., 2017); (Abdel‐Aziz et al., 2014).

Safety and Hazards

Formohydrazide causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It’s also worth noting that Formohydrazide has been found to cause lung cancer in mice .

Mechanism of Action

Formylhydrazine, also known as Formohydrazide, is a chemical compound with the molecular formula CH4N2O . It is one of the simplest compounds in the hydrazide class .

Target of Action

This compound can act as a bidentate ligand with cobalt, zinc, or cadmium . These metals are the primary targets of this compound. The role of these targets is to form complex compounds that have various applications in different fields.

Mode of Action

This compound interacts with its targets (cobalt, zinc, or cadmium) by acting as a bidentate ligand . This means it can form two bonds with its target, resulting in a stable complex. The formation of these complexes can lead to changes in the properties of the target metals, potentially influencing their reactivity or other chemical behaviors.

Biochemical Pathways

It is known that this compound can be produced by the acid hydrolysis of diazomethane . This suggests that it may play a role in reactions involving diazomethane or its derivatives.

Pharmacokinetics

It is known that this compound is soluble in water , which could influence its bioavailability and distribution in aqueous environments.

Result of Action

This compound has been found to cause lung cancer in mice

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active or stable in aqueous environments.

Biochemical Analysis

Biochemical Properties

Formylhydrazine can interact with various enzymes, proteins, and other biomolecules. It can act as a bidentate ligand with transition metals such as cobalt, zinc, or cadmium . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It has been reported that this compound causes lung cancer in mice , indicating that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been reported that this compound causes lung cancer in mice , suggesting that it may have toxic or adverse effects at high doses.

Properties

IUPAC Name

formohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIXDPGRMLSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020642
Record name Formylhydrazine
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Molecular Weight

60.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

624-84-0
Record name Hydrazinecarboxaldehyde
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Record name Formylhydrazine
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Record name Formylhydrazine
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Record name Hydrazinecarboxaldehyde
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Record name Formylhydrazine
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Record name FORMYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of formohydrazide?

A1: Formohydrazide has the molecular formula CH4N2O and a molecular weight of 60.06 g/mol. []

Q2: What spectroscopic data is available for formohydrazide and its derivatives?

A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize formohydrazide derivatives. For instance, a study characterizing formohydrazide derivatives as potential antimicrobial agents employed FT-IR, 1H NMR, and 13C NMR spectral techniques. [] Studies on organotin(IV) complexes with formohydrazide-derived ligands used FT-IR, multinuclear NMR (1H, 13C, and 119Sn), and mass spectrometry. []

Q3: Has formohydrazide been investigated for enhancing the performance of perovskite solar cells?

A3: Yes, formohydrazide has demonstrated potential as a beneficial additive in perovskite solar cells. Research indicates that incorporating formohydrazide into FASnI3 perovskite films enhances device efficiency and stability. [] Another study employed benzoyl hydrazine in CsPbI3 perovskite solar cells, achieving remarkable efficiency and stability due to the strong interaction between the hydrazide derivative and the perovskite material. []

Q4: Are there formohydrazide derivatives with catalytic applications?

A4: Yes, a study explored the reactivity and catalytic properties of 2-ethylpyrido[1,2-c][1,2,4]-triazol-3-ylidene, a formohydrazide derivative. This compound exhibits unique reactivity due to pyrido-annulation and acts as an effective catalyst in various organocatalyzed and palladium-catalyzed reactions. []

Q5: Have computational methods been used to study formohydrazide and its derivatives?

A5: Yes, computational chemistry plays a crucial role in understanding formohydrazide and its analogs. Density Functional Theory (DFT) calculations were employed to determine geometrical parameters, dipole moment, polarizability, and hyperpolarizability of a formohydrazide derivative. Furthermore, Molecular Electrostatic Potential (MEP) surface analysis helped identify reactive sites within the molecule. []

Q6: How do structural modifications of formohydrazide derivatives impact their antimicrobial activity?

A6: Research suggests that modifications to the formohydrazide scaffold influence antimicrobial activity. A study evaluating a series of formohydrazide derivatives against various bacterial strains (Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) revealed that specific substitutions on the aromatic ring significantly affected potency. []

Q7: Are there formulation strategies to enhance the stability or bioavailability of formohydrazide derivatives?

A7: While specific formulation strategies for formohydrazide require further research, the selection of appropriate drug delivery systems, such as nanoparticles or liposomes, could potentially improve stability and bioavailability. []

Q8: What in vitro and in vivo studies have been conducted on formohydrazide derivatives?

A8: Formohydrazide derivatives have undergone in vitro assessments for antimicrobial activity against a range of bacterial and fungal strains. [] Additionally, researchers have explored the in vitro anticancer activity of a formohydrazide derivative against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. [] In vivo studies using animal models would be necessary to further evaluate efficacy and safety. []

Q9: What analytical techniques are commonly used to characterize and quantify formohydrazide and its derivatives?

A9: Common analytical methods for formohydrazide derivatives include spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry. These techniques provide structural information and help determine purity. Chromatographic methods like HPLC, coupled with suitable detectors, enable quantification in various matrices. []

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